
Biotin-hexanamide-(L-Thyroxine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-hexanamide-(L-Thyroxine) involves the biotinylation of L-Thyroxine. This process typically includes the activation of biotin and its subsequent conjugation to L-Thyroxine through a hexanamide linker . The reaction conditions often require the use of solvents like DMSO or DMF and may involve ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of Biotin-hexanamide-(L-Thyroxine) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Biotin-hexanamide-(L-Thyroxine) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the biotin or thyroxine moieties.
Reduction: This reaction can modify the iodine atoms in the thyroxine structure.
Substitution: This reaction can replace functional groups on the biotin or thyroxine components.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin-hexanamide-(L-Thyroxine) derivatives with altered functional groups, while reduction may produce deiodinated forms of the compound .
Scientific Research Applications
Biotin-hexanamide-(L-Thyroxine) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical assays and reactions.
Biology: Employed in the study of thyroid hormone functions and interactions.
Medicine: Utilized in the research of hypothyroidism and related disorders.
Industry: Applied in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Biotin-hexanamide-(L-Thyroxine) exerts its effects through the thyroid hormone pathway. The compound binds to thyroid hormone receptors, influencing gene expression and metabolic processes . The biotin moiety allows for targeted delivery and enhanced stability, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
L-Thyroxine (Levothyroxine; T4): The parent compound used in hypothyroidism research.
Triiodothyronine (T3): Another thyroid hormone with similar biological activities.
Diiodothyronines: Metabolites of thyroid hormones with distinct physiological effects.
Uniqueness
Biotin-hexanamide-(L-Thyroxine) is unique due to its biotinylation, which enhances its stability and allows for targeted applications in research. This modification distinguishes it from other thyroid hormone derivatives and makes it particularly useful in biochemical assays and therapeutic research .
Properties
Molecular Formula |
C31H36I4N4O7S |
|---|---|
Molecular Weight |
1116.3 g/mol |
IUPAC Name |
(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C31H36I4N4O7S/c32-18-13-17(14-19(33)28(18)42)46-29-20(34)10-16(11-21(29)35)12-22(30(43)44)37-26(41)8-2-1-5-9-36-25(40)7-4-3-6-24-27-23(15-47-24)38-31(45)39-27/h10-11,13-14,22-24,27,42H,1-9,12,15H2,(H,36,40)(H,37,41)(H,43,44)(H2,38,39,45)/t22-,23-,24-,27-/m0/s1 |
InChI Key |
JJYXTZZHRVXYDU-TTZMFTMZSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)N[C@@H](CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



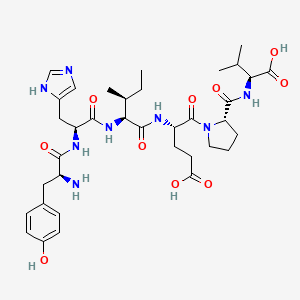


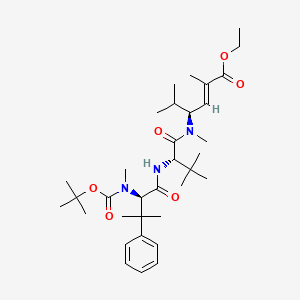
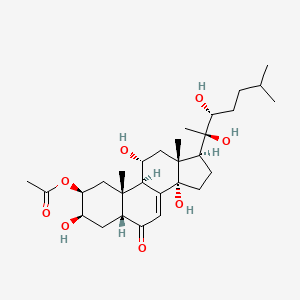
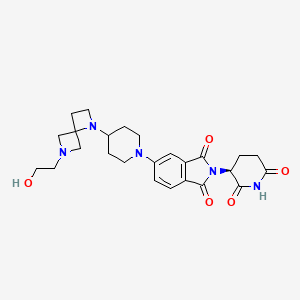

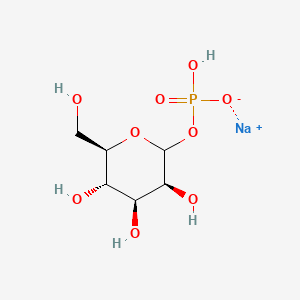

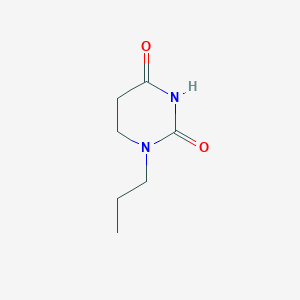
![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
